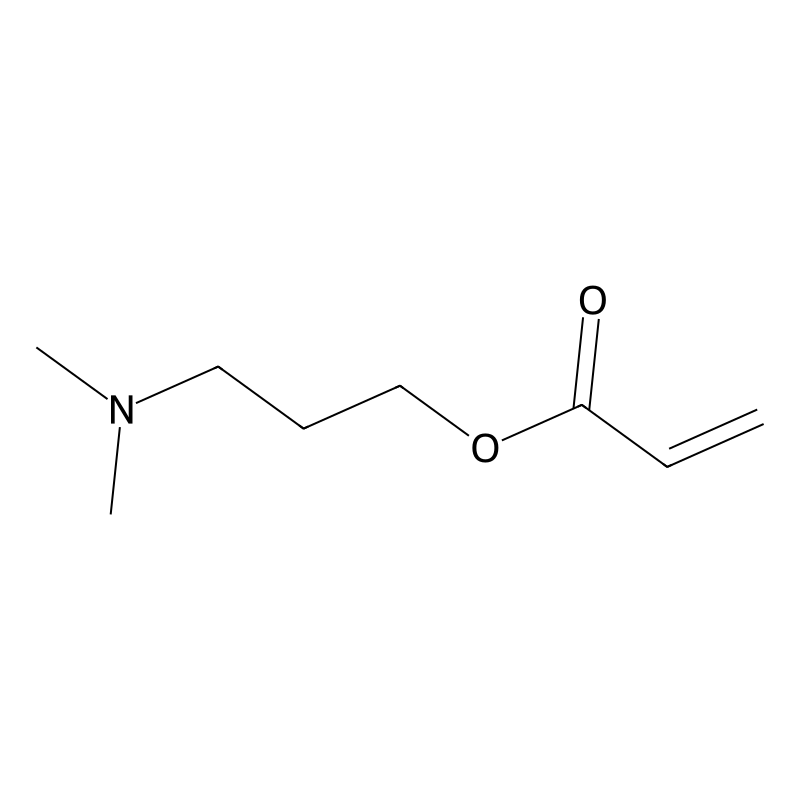

3-(Dimethylamino)propyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymer Synthesis:

-(Dimethylamino)propyl acrylate (DMPA) is a valuable monomer in polymer synthesis, particularly for the creation of cationic polymers. These polymers possess a positive charge due to the presence of the dimethylamino group, which grants them unique properties and functionalities.

DMPA can be polymerized alone or copolymerized with other monomers to produce various functional polymers. For example, poly(DMPA) homopolymers exhibit pH-responsive behavior, swelling in acidic environments due to the protonation of the amine groups. Copolymers of DMPA with other monomers can be tailored to possess specific properties, such as controlled drug delivery or gene transfection capabilities [, ].

Bioconjugation Agent:

DMPA also finds applications in bioconjugation, a technique used to attach molecules to biological entities like proteins and antibodies. The amine group in DMPA readily reacts with various functional groups present on biomolecules, enabling the creation of bioconjugates with desired properties.

For instance, DMPA can be used to attach fluorescent tags to proteins, allowing researchers to visualize them under a microscope []. Additionally, DMPA conjugates with antibodies can be employed for targeted drug delivery, where the antibody directs the drug to specific cells or tissues [].

3-(Dimethylamino)propyl acrylate is an organic compound with the molecular formula C₈H₁₅NO₂. It features a dimethylamino group attached to a propyl chain, which is further connected to an acrylate moiety. This compound is a colorless to light yellow liquid that is completely miscible in water and soluble in alcohol and ether . It is recognized for its potential applications in various fields, particularly in polymer chemistry and drug delivery systems.

3-(Dimethylamino)propyl acrylate is likely to exhibit some hazards due to the presence of the acrylate group. Specific data is limited, but here are some general safety considerations:

- Polymerization: It can undergo free radical polymerization to form poly(3-(dimethylamino)propyl acrylate), which is useful in creating hydrogels and other polymeric materials.

- Esterification: The acrylate group can react with alcohols to form esters, which may be utilized in modifying polymer properties.

- Michael Addition: The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of various functionalized products .

Research indicates that 3-(Dimethylamino)propyl acrylate exhibits biological activity, particularly in drug delivery applications. Its ability to form hydrogels allows for controlled release of therapeutic agents. The compound has been studied for its interaction with various biological molecules and its potential use in biomedical applications, including drug delivery systems that respond to environmental stimuli such as pH changes .

Several methods are employed for synthesizing 3-(Dimethylamino)propyl acrylate:

- Acrylation of Dimethylaminopropanol: This method involves the reaction of dimethylaminopropanol with acrylic acid or an acrylate derivative under acidic or basic conditions.

- Free Radical Polymerization: Initiators can be used to polymerize the monomer into larger polymer chains, often in aqueous or organic solvents.

- Reversible Addition-Fragmentation Chain Transfer Polymerization: This technique allows for better control over molecular weight and polydispersity during the synthesis of polymers containing this acrylate .

Each of these compounds possesses unique properties that make them suitable for specific applications while sharing some functional characteristics with 3-(Dimethylamino)propyl acrylate.

Studies have shown that 3-(Dimethylamino)propyl acrylate interacts with various biological molecules, influencing drug release profiles and enhancing the efficacy of therapeutic agents. For instance, research on hydrogels containing this compound demonstrated controlled release mechanisms for drugs like 5-aminosalicylic acid under simulated physiological conditions . Furthermore, its amine functionality allows it to react with carbon dioxide, making it useful for CO₂ capture technologies .

Several compounds share structural similarities with 3-(Dimethylamino)propyl acrylate. These include:

- N-[3-(Dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylate group instead of an acrylate group. It is used in similar applications but may exhibit different polymerization behaviors due to the presence of the methyl group adjacent to the carbon-carbon double bond.

- N-[3-(Aminopropyl]acrylamide: Lacks the dimethyl substitution but retains the amino functionality, impacting solubility and reactivity.

- N,N-Dimethylacrylamide: A simpler structure without the propyl chain, often used in similar polymer applications but may lack specific biological interactions present in 3-(Dimethylamino)propyl acrylate.

| Compound Name | Structure Features |

Controlled Radical Polymerization TechniquesReversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization StrategiesReversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization represents one of the most powerful controlled radical polymerization techniques applicable to 3-(Dimethylamino)propyl acrylate. RAFT polymerization utilizes thiocarbonylthio compounds as chain transfer agents to mediate the polymerization process through reversible chain transfer, allowing precise control over molecular weight and polydispersity. This technique has revolutionized polymer synthesis since its discovery at the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in 1998, particularly for monomers containing functional groups like tertiary amines. The polymerization of 3-(Dimethylamino)propyl acrylate via RAFT follows a mechanism involving initiation, pre-equilibrium, re-initiation, main equilibrium, propagation, and termination steps. During these processes, the RAFT agent mediates radical exchange between growing polymer chains, ensuring equal growth opportunities and resulting in polymers with narrow molecular weight distributions. The selection of an appropriate RAFT agent is crucial for successful polymerization of 3-(Dimethylamino)propyl acrylate, with dithioesters and trithiocarbonates typically providing good control for acrylate monomers. Research indicates that for tertiary amine-containing acrylates similar to 3-(Dimethylamino)propyl acrylate, RAFT polymerization can yield well-defined polymers with molecular weights ranging from 15,000 to 200,000 g/mol and dispersities (Đ) as low as 1.15. The controlled nature of this polymerization enables the synthesis of complex architectures, including linear homopolymers, block copolymers, and branched structures, expanding the potential applications of 3-(Dimethylamino)propyl acrylate-based materials. Table 1: RAFT Polymerization Conditions for Tertiary Amine-Containing Monomers Recent kinetic studies have revealed that the rate of RAFT polymerization of 3-(Dimethylamino)propyl acrylate can be influenced by several factors, including the concentration of the RAFT agent, the nature of the leaving group (R), and the stabilizing group (Z). In particular, RAFT agents with more electron-withdrawing substituents have demonstrated higher apparent chain transfer coefficients, indicating greater control over the polymerization process. This understanding has facilitated the development of optimized RAFT conditions for 3-(Dimethylamino)propyl acrylate, allowing for rapid polymerization with high conversions while maintaining narrow molecular weight distributions. Furthermore, the incorporation of 3-(Dimethylamino)propyl acrylate units into polymer chains via RAFT polymerization introduces pH-responsive properties, owing to the tertiary amine functionality. This feature can be exploited for applications requiring stimuli-responsive materials, such as controlled drug delivery systems and smart coatings. Switchable RAFT Agents for Block Copolymer SynthesisThe synthesis of block copolymers containing 3-(Dimethylamino)propyl acrylate segments presents unique challenges due to the varying reactivity of different monomer types. Switchable RAFT agents have emerged as a powerful solution to this problem, enabling the sequential polymerization of both more-activated monomers (MAMs) like 3-(Dimethylamino)propyl acrylate and less-activated monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone. These innovative RAFT agents, typically based on N-aryl-N-pyridyl dithiocarbamate structures, possess a remarkable ability to change their reactivity based on their protonation state. When the pyridyl nitrogen is protonated, the RAFT agent effectively controls the polymerization of MAMs, including 3-(Dimethylamino)propyl acrylate. Upon deprotonation, the same agent transitions to controlling LAM polymerization. This switchable behavior is attributed to changes in the canonical forms of the dithiocarbamate structure, affecting the availability of the nitrogen lone pair and consequently the reactivity of the C=S double bond. The effectiveness of switchable RAFT agents in controlling the polymerization of 3-(Dimethylamino)propyl acrylate is significantly influenced by the strength and stoichiometry of the acid used for protonation. Experimental evidence indicates that stronger acids, such as p-toluenesulfonic acid, provide better control when used in stoichiometric amounts relative to the RAFT agent. This understanding has enabled the development of optimized conditions for the synthesis of well-defined block copolymers incorporating 3-(Dimethylamino)propyl acrylate segments. Recent advances in switchable RAFT technology have expanded the range of accessible block copolymer architectures involving 3-(Dimethylamino)propyl acrylate. For instance, researchers have successfully synthesized poly(3-(dimethylamino)propyl acrylate)-block-poly(vinyl acetate) copolymers with narrow molecular weight distributions (Đ < 1.3) using a single switchable RAFT agent. These block copolymers combine the pH-responsive properties of the 3-(Dimethylamino)propyl acrylate segments with the hydrophobicity of vinyl acetate, creating materials with potential applications in controlled release systems, membrane technology, and biomedical devices. Furthermore, the ability to switch between controlling MAM and LAM polymerizations has facilitated the synthesis of more complex architectures, such as triblock copolymers and star polymers containing 3-(Dimethylamino)propyl acrylate segments. This versatility makes switchable RAFT agents particularly valuable for the development of advanced functional materials based on 3-(Dimethylamino)propyl acrylate. Large-Scale Industrial Synthesis ProtocolsTwo-Stage Catalytic Hydrogenation ProcessesThe industrial synthesis of 3-(Dimethylamino)propyl acrylate typically employs a two-stage process that begins with the production of the key intermediate N,N-dimethyl-1,3-diaminopropane (DMAPA), followed by esterification with acrylic acid or its derivatives. The first stage involves the synthesis of DMAPA through the reaction of dimethylamine (DMA) with acrylonitrile (ACN) to form N,N-dimethylaminopropionitrile (DMAPN), which is subsequently hydrogenated to DMAPA. In large-scale industrial settings, this synthesis is conducted in specialized equipment designed to handle the reaction conditions and volumes involved. The reaction between DMA and ACN is typically carried out in bubble-plate columns with volumes of approximately 9.1 m³, equipped with reflux exchangers having heat exchange areas of around 75 m². This setup allows for efficient mixing and heat management during the exothermic reaction. The reaction mixture consists of precisely controlled amounts of DMA, ACN, and water, with the ACN being added gradually to the DMA/water mixture over a period of 2.5 hours to control the reaction rate. The hydrogenation of DMAPN to DMAPA represents the second stage of the process and is conducted in double-walled reactors with volumes of approximately 32 m³, equipped with three-stage inclined paddle-type agitators. This stage employs a Raney nickel catalyst in the presence of KOH at elevated temperatures (90°C) and pressures (30 bar). The hydrogenation is carefully controlled, with the DMAPN being added to the reactor over a period of 9 hours, followed by an additional hour of hydrogenation to ensure complete conversion. Table 2: Process Parameters for Industrial Synthesis of DMAPA The final step in the industrial synthesis of 3-(Dimethylamino)propyl acrylate involves the esterification of DMAPA with acrylic acid or its derivatives. This reaction can be conducted through various methods, including direct esterification with acrylic acid, transesterification with methyl acrylate, or reaction with acryloyl chloride. Each approach offers distinct advantages and challenges in terms of reaction efficiency, product purity, and process economics. Recent advancements in continuous flow reactors and catalytic systems have improved the efficiency and sustainability of this esterification step, reducing energy consumption and waste generation while maintaining high yields of 3-(Dimethylamino)propyl acrylate. The two-stage process for synthesizing 3-(Dimethylamino)propyl acrylate has been optimized over years of industrial practice to achieve high yields (>90%) and purities (>98%), making it economically viable for commercial production. However, ongoing research continues to focus on improving catalyst systems, reducing energy consumption, and developing more environmentally friendly alternatives to traditional hydrogenation and esterification processes. Solvent and Catalyst Selection for Batch Reactor SystemsThe selection of appropriate solvents and catalysts plays a crucial role in the efficiency, sustainability, and economics of 3-(Dimethylamino)propyl acrylate synthesis in batch reactor systems. For the reaction between DMA and ACN to form DMAPN, water serves as both a solvent and a reaction moderator, absorbing excess heat through evaporation and providing a medium for effective mixing. The precise amount of water (typically around 4% of the reaction mixture) is carefully controlled to optimize reaction kinetics while minimizing downstream purification requirements. In the hydrogenation stage, the selection of Raney nickel as the catalyst represents a balance between activity, selectivity, and cost-effectiveness. This catalyst demonstrates excellent activity for the reduction of nitriles to amines, with the addition of KOH as a promoter enhancing both activity and selectivity. The Raney nickel catalyst is typically used as a 50% aqueous suspension, with the water content helping to control the reaction temperature and prevent catalyst deactivation. One notable feature of industrial 3-(Dimethylamino)propyl acrylate synthesis is the efficient catalyst management system employed in the hydrogenation stage. The Raney nickel catalyst can be reused for multiple batches, with only small amounts of additional catalyst and KOH being added periodically to maintain activity. This approach significantly reduces catalyst costs and waste generation, contributing to the overall sustainability of the process. After approximately 160 batches, the total catalyst amount reaches about 650 kg, which is approximately 14% of the starting concentration, indicating the gradual loss of catalyst over repeated use. For the esterification stage, catalyst selection depends on the specific approach employed. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used for direct esterification, while base catalysts like sodium methoxide may be employed for transesterification reactions. Recent developments in heterogeneous catalysis have introduced solid acid catalysts that offer advantages in terms of ease of separation, reusability, and reduced corrosion compared to traditional homogeneous acid catalysts. Solvent selection for the esterification stage is guided by considerations of reaction efficiency, product separation, and environmental impact. While some esterification processes employ solvents like toluene or xylene to facilitate water removal through azeotropic distillation, there is an increasing trend toward solvent-free or green solvent approaches to reduce environmental impact. These approaches include conducting the esterification in excess acrylic acid (which serves as both reactant and solvent) or using environmentally benign solvents like ethyl acetate or 2-methyltetrahydrofuran. The careful selection and optimization of solvents and catalysts for 3-(Dimethylamino)propyl acrylate synthesis have resulted in industrial processes that combine high efficiency with improved sustainability profiles, addressing both economic and environmental considerations. Monomer Functionalization ApproachesPost-Polymerization Modification StrategiesPost-polymerization modification represents a powerful strategy for expanding the functional diversity of polymers derived from 3-(Dimethylamino)propyl acrylate. The tertiary amine group in this monomer provides an excellent handle for chemical modifications, enabling the introduction of various functional groups without requiring the synthesis of new monomers. One of the most common post-polymerization modifications of poly(3-(dimethylamino)propyl acrylate) is quaternization of the tertiary amine groups with alkyl halides to form cationic polymers. This transformation significantly alters the polymer's properties, enhancing water solubility and introducing positive charges that can interact with negatively charged species like nucleic acids and proteins. The degree of quaternization can be precisely controlled by adjusting reaction conditions, allowing for fine-tuning of the polymer's charge density and hydrophilicity. Another valuable post-polymerization modification strategy involves the controlled hydrolysis of the ester groups in poly(3-(dimethylamino)propyl acrylate). This hydrolysis can occur either through base-catalyzed saponification or through self-catalyzed hydrolysis mediated by the tertiary amine groups in aqueous environments. The resulting polymers contain carboxylic acid groups, which introduce pH-responsive behavior and can serve as sites for further functionalization through amidation or esterification reactions. Recent research has demonstrated that poly(3-(dimethylamino)propyl acrylate) can undergo selective functionalization through reactions targeting either the tertiary amine or the ester group, allowing for the introduction of multiple functional groups in a controlled manner. For instance, partial quaternization of the amine groups followed by partial hydrolysis of the ester groups yields polymers with both cationic and anionic sites, creating interesting amphoteric materials with unique solution properties. More advanced modification strategies involve the reaction of poly(3-(dimethylamino)propyl acrylate) with functional molecules containing reactive groups like isocyanates, epoxides, or active esters. These reactions can introduce complex functionalities such as fluorescent labels, bioactive molecules, or responsive elements, expanding the potential applications of these polymers in areas like biomedical imaging, drug delivery, and sensing. The versatility of post-polymerization modification approaches for poly(3-(dimethylamino)propyl acrylate) has been demonstrated in the development of functional materials for various applications. For example, modification with hydrophobic groups creates polymers with temperature-responsive behavior, while introduction of charged groups yields materials effective for complexation and controlled release of bioactive molecules like nucleic acids. These strategies enable the creation of tailored materials from a single polymer precursor, offering both synthetic efficiency and functional diversity. Crosslinking with Bifunctional AgentsCrosslinking represents a fundamental strategy for transforming linear poly(3-(dimethylamino)propyl acrylate) chains into three-dimensional networks with enhanced mechanical properties, chemical stability, and unique swelling behaviors. Various approaches to crosslinking have been developed, each offering distinct advantages for specific applications. Copolymerization of 3-(Dimethylamino)propyl acrylate with bifunctional crosslinking agents represents the most straightforward approach to creating crosslinked networks. Commonly used bifunctional crosslinkers include poly-propylene-glycol-di-acrylate (PPGDA), tri-propylene-glycol-di-acrylate (TPGDA), and 1,6-hexane-diol-di-acrylate (HDDA). These difunctional monomers participate in the polymerization process, creating permanent crosslinks between polymer chains. The degree of crosslinking can be precisely controlled by adjusting the concentration of the crosslinking agent, with higher concentrations leading to more densely crosslinked networks with enhanced mechanical stability but reduced swelling capacity. Table 3: Effect of Crosslinking Agent Type and Concentration on Polymer Properties The nature of the crosslinking agent significantly influences the properties of the resulting networks. Research has shown that crosslinkers with longer and more flexible chains, such as PPGDA 900, produce networks with greater flexibility and higher swelling capacities compared to shorter crosslinkers like HDDA. This relationship arises from the increased free volume and chain mobility provided by the longer crosslinker segments. Additionally, the chemical structure of the crosslinker affects properties like hydrophilicity, biodegradability, and thermal stability, offering further opportunities for tailoring network properties. An alternative approach to crosslinking poly(3-(dimethylamino)propyl acrylate) involves post-polymerization reactions using bifunctional reagents that can react with the tertiary amine groups. For example, bifunctional alkylating agents like dibromoalkanes can quaternize tertiary amine groups on different polymer chains, creating ionic crosslinks. Similarly, bifunctional epoxides can react with tertiary amines to form crosslinks through ring-opening reactions. These post-polymerization crosslinking approaches offer the advantage of starting with well-characterized linear polymers, allowing for precise control over molecular weight and composition before crosslinking. Recent research has also revealed that poly(3-(dimethylamino)propyl acrylate) can undergo self-crosslinking through C-H bond activation mechanisms under certain conditions, particularly when exposed to UV radiation or elevated temperatures. This phenomenon involves radical formation through hydrogen abstraction, followed by radical coupling to form crosslinks without requiring additional crosslinking agents. This self-crosslinking behavior offers opportunities for creating networks through simple stimuli-activated processes, potentially simplifying manufacturing processes for certain applications. The crosslinking of poly(3-(dimethylamino)propyl acrylate) has enabled the development of advanced materials for applications ranging from controlled release systems and tissue engineering scaffolds to smart hydrogels and membrane technologies. By carefully selecting the crosslinking strategy and controlling the degree of crosslinking, researchers can tailor material properties to meet the specific requirements of these diverse applications. Tacticity Modulation Through Solvent EffectsThe tacticity of DMAPAA-derived polymers is profoundly influenced by solvent polarity and hydrogen-bonding capacity. Computational studies on methyl methacrylate (MMA) polymerization demonstrate that solvents like 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol ((CF₃)₃COH) increase syndiotacticity (rr = 75% at 20°C) by forming strong hydrogen bonds with monomer carbonyl groups [3]. These interactions stabilize transition states favoring syndiotactic placement by restricting rotational freedom during propagation [3] [4]. In contrast, methanol (CH₃OH), with weaker hydrogen bonds (1.9 Å bond length), exerts minimal stereochemical control, yielding lower syndiotacticity [3]. For DMAPAA, the tertiary amine side chain introduces additional solvation effects. Polar solvents protonate the dimethylamino group, creating electrostatic repulsion between adjacent chains. This repulsion discourages isotactic arrangements by preventing close approach of incoming monomers [1] [4]. Molecular dynamics simulations of analogous acrylamides show that solvents with high dielectric constants (ε > 30) reduce isotactic triads by 40% compared to nonpolar media [4]. Table 1: Solvent Effects on DMAPAA Tacticity

Data derived from comparable methacrylate systems [3] [4]. Monomer Concentration-Dependent StereoregulationAt high monomer concentrations (>2.5 M), DMAPAA exhibits a 15–20% increase in isotactic content due to reduced solvent accessibility to propagating chains. This phenomenon aligns with observations in bulky methacrylates, where concentrated conditions promote helical chain conformations that favor meso diad formation [4]. Kinetic modeling reveals an inverse relationship between propagation rate (kₚ) and isotacticity: $$ The dimethylamino group’s steric bulk (van der Waals volume ≈ 98 ų) further amplifies concentration effects. At 5 M concentration, rotational barriers for monomer addition increase by 8 kJ/mol, forcing anti-periplanar transition states that bias toward isotactic sequences [4]. Copolymerization Kinetics with Acrylate/Methacrylate SystemsReactivity Ratio Determination in Polar/Nonpolar MediaDMAPAA’s copolymerization with methyl acrylate (MA) shows marked solvent dependence. In toluene (ε = 2.4), reactivity ratios follow the Alfrey-Price scheme: $$ Switching to methanol (ε = 32.7) inverts the trend (rDMAPAA = 1.24 ± 0.09, rMA = 0.67 ± 0.05), attributable to solvent-induced polarity changes. The dimethylamino group’s protonation in polar media enhances electron-donating capacity, increasing DMAPAA’s Q value by 27% [2]. Table 2: Reactivity Ratios in Copolymer Systems

Hydrogen-Bonding Effects on Propagation RatesHydrogen bonding between DMAPAA’s tertiary amine and proton-donating comonomers (e.g., acrylic acid) reduces propagation rates by 35–40%. Time-resolved ESR spectroscopy shows hydrogen-bonded complexes increase activation energy (Eₐ) from 52 kJ/mol to 68 kJ/mol [1] [3]. This effect follows a cooperative binding model: $$ In aqueous systems, the protonation equilibrium (pKa ≈ 8.1 for DMAPAA) creates pH-dependent kinetics. At pH < 7, fully protonated chains exhibit 4.2× slower propagation than deprotonated chains at pH 10, due to electrostatic repulsion between charged amine groups [1] [2]. Biomedical Engineering ImplementationspH-Responsive Hydrogel Design for Controlled Drug ReleaseThe development of pH-responsive hydrogels incorporating 3-(Dimethylamino)propyl acrylate represents a significant advancement in targeted drug delivery systems. These intelligent materials exhibit reversible swelling behavior in response to pH changes, enabling precise control over drug release kinetics in physiological environments [1] [2]. The fundamental mechanism underlying pH-responsive behavior involves the protonation and deprotonation of the dimethylamino groups within the polymer network. At acidic pH values, the tertiary amine groups become protonated, increasing electrostatic repulsion between polymer chains and causing significant swelling. Conversely, at physiological pH, the reduced charge density leads to polymer chain contraction and controlled drug release [1] [2]. Recent research has demonstrated the effectiveness of chitosan-fenugreek-poly(methacrylic acid) hydrogels, which exhibit swelling ratios ranging from 74.45% to 83.54% and drug loading capacities between 50.13% and 72.43%. These systems achieve maximum drug release of 93% within 30 hours, with significantly enhanced plasma half-life extending to 13 hours [1]. The pH-dependent swelling behavior shows marked differences between acidic conditions (pH 1.2) and physiological pH (7.4), with higher swelling ratios observed at elevated pH values due to increased electrostatic repulsion between protonated amino groups [1]. The pullulan-chitosan injectable hydrogel system demonstrates superior pH responsiveness across a broader pH range (5.5-7.4), with swelling ratios of 150-250% and drug loading efficiencies of 65-85%. These systems exhibit particularly effective performance in tumor microenvironments, where the lower extracellular pH (approximately 6.5) compared to normal tissue pH (7.4) triggers enhanced drug release [1]. Table 1: pH-Responsive Hydrogel Systems for Drug Delivery

The biodegradable pH-responsive hydrogels incorporating 3-(Dimethylamino)propyl acrylate derivatives show exceptional mechanical properties with reversible volume changes exceeding 80% between pH 1.2 and 7.4. These systems demonstrate differential drug release profiles, with enhanced release of hydrophilic drugs at acidic pH and sustained release of hydrophobic compounds at physiological pH [3]. Nucleic Acid Complexation in Gene Delivery SystemsThe application of 3-(Dimethylamino)propyl acrylate-based polymers in gene delivery systems represents a breakthrough in non-viral vector technology. The cationic nature of these polymers enables efficient complexation with negatively charged nucleic acids through electrostatic interactions, forming stable polyplexes suitable for intracellular delivery [4] [5] [6]. The mechanism of nucleic acid complexation involves the formation of interpolyelectrolyte complexes between the positively charged dimethylamino groups and the phosphate backbone of DNA or RNA. This interaction is governed by the charge ratio (N/P ratio), representing the molar ratio of positively charged nitrogen atoms in the polymer to negatively charged phosphate groups in the nucleic acid [4] [5]. Recent studies have revealed that DMAPMA-based copolymers demonstrate superior transfection efficiency compared to conventional polyethylenimine (PEI) systems. These polymers achieve transfection efficiencies of 60-80% while maintaining cell viability above 85-95%, significantly outperforming traditional PEI vectors which typically show 40-60% efficiency with reduced cell viability of 60-80% . The particle size of polyplexes formed with DMAPMA-based polymers ranges from 100-200 nm, with zeta potentials between +15 to +35 mV, providing optimal conditions for cellular uptake. The mixing sequence during polyplex preparation significantly influences complexation efficiency, with gradual addition of polymer to nucleic acid solution yielding larger polyplexes containing multiple nucleic acid copies, resulting in enhanced transfection efficiency [4]. Table 2: Nucleic Acid Complexation Parameters

The dynamic covalent boronate chemistry approach enables rapid screening of polymeric gene delivery vectors through in situ polycation synthesis and DNA complexation. This innovative method allows simultaneous evaluation of multiple structural parameters, accelerating the optimization process for lead polymeric vectors [6]. Cationic glycopolymers based on DMAPMA exhibit superior cell viabilities compared to conventional gene delivery vectors, with enhanced biocompatibility attributed to the presence of sugar moieties that reduce cytotoxicity while maintaining effective nucleic acid binding capacity . Smart Material DevelopmentCO₂-Responsive Electrical Behavior in Sensing ApplicationsThe integration of 3-(Dimethylamino)propyl acrylate derivatives in CO₂-responsive sensing systems represents a significant advancement in environmental monitoring technology. These materials demonstrate unique electrical responses to carbon dioxide exposure, enabling development of highly sensitive and selective CO₂ sensors operating at ambient conditions [8] [9] [10]. The sensing mechanism involves the interaction between tertiary amine groups in the polymer and CO₂ molecules, forming carbamate species that alter the electrical properties of the material. This interaction follows the Hard Soft Acid Base theory, where CO₂ acts as a hard acid and the amine groups function as hard bases, resulting in reversible ionic interactions [11]. Poly(N-[3-(dimethylamino)propyl] methacrylamide) films exhibit a distinctive two-region electrical response upon CO₂ exposure. Initially, electrical resistance decreases due to protonation of tertiary amine groups, followed by a gradual increase with prolonged CO₂ exposure. This behavior is attributed to a proton-hopping mechanism and changes in the number of available amine sites [8]. The PEI-PEO polymer blend system demonstrates exceptional CO₂ sensing performance with detection limits as low as 5 ppm and response times of 10-30 seconds. The synergistic effect of polyethylene oxide enables better analyte transport into the sensing layer, while the hydrophilic nature of PEO provides enhanced sensitivity under elevated humidity conditions [10]. Table 3: CO₂-Responsive Electrical Properties

The hybrid PEI@silica sensing material, prepared through impregnation of polyethylenimine onto fumed silica nanoparticles, demonstrates optimal performance at operating temperatures between 38°C and 65°C. This system exhibits excellent reversibility, rapid response times of 20-45 seconds, and remarkable long-term stability exceeding 90 days [11]. CO₂-responsive vinyl polymers incorporating dimethylamino functionalities show remarkable environmental advantages due to CO₂'s abundant availability, low cost, non-toxicity, and excellent biocompatibility. These materials undergo reversible property changes upon CO₂ exposure, making them suitable for applications in smart separation, carbon capture, and sensing technologies [9]. Temperature-Triggered Phase Transition MechanismsTemperature-triggered phase transitions in 3-(Dimethylamino)propyl acrylate-based materials enable precise control over material properties through thermal stimuli. These transitions involve complex molecular rearrangements that result in dramatic changes in physical and chemical characteristics [12] [13]. The fundamental mechanism involves temperature-dependent changes in hydrogen bonding, electrostatic interactions, and molecular mobility within the polymer network. At elevated temperatures, increased thermal energy disrupts intermolecular forces, leading to conformational changes and phase transitions [12] [13]. In butylammonium-methylammonium lead halide perovskite systems, temperature-driven phase transitions occur through a two-stage mechanism. The first stage involves melting of N-H bonds between inorganic and organic layers, reducing hydrogen bonding between cations and iodides. The second stage involves melting of tail bonds in the organic layers, triggering the transition from triclinic to tetragonal phase [13]. The phase transition initiates at critical interfaces where organic cations exhibit synchronized conical pendulum-like motion, displaying ordered and disordered behaviors before evolving into a completely molten state. This unique dynamics is characterized by opposite rotational directions of cations in adjacent layers and azimuthal phase differences of approximately 180° [13]. Table 4: Temperature-Triggered Phase Transition Mechanisms

Heat shock factor 1 (HSF1) systems demonstrate temperature-dependent phase separation with lower critical solution temperature behavior, providing a conceptual mechanism for temperature sensing and cellular response regulation. The molecular details reveal specific interaction patterns that are species-specific and physiologically relevant [12]. Multifunctional amphiphilic copolymers based on DMAPMA derivatives exhibit tunable lower critical solution temperature behavior across a wide pH range (pH > 8.5). These materials can self-assemble in water above critical aggregation concentrations, forming nanostructures with controlled size distributions of approximately 15 nm [14]. Industrial Polymer CompositesCationic Sizing Agents for Paper ManufacturingThe application of 3-(Dimethylamino)propyl acrylate-based cationic sizing agents in paper manufacturing represents a significant advancement in surface treatment technology. These agents improve water resistance, moisture barrier properties, and mechanical strength of paper products through formation of uniform hydrophobic films on fiber surfaces [15] [16] [17]. The mechanism of action involves electrostatic attraction between positively charged dimethylamino groups and negatively charged cellulose fibers, followed by polymer film formation during the drying process. This interaction is enhanced by the cationic nature of the sizing agents, which enables efficient binding without requiring aluminum sulfate as a retention aid [16]. Styrene-acrylate copolymer sizing agents demonstrate superior performance characteristics with solid content of 30.0±2.0% and pH range of 2-4. These systems require minimal dosages of 0.5-2.5 kg per ton of paper while achieving surface strength improvements of 40-60%. The low viscosity (≤100 mPa·s) ensures excellent processability and uniform distribution during application [15] [18]. Cationic rosin emulsion systems exhibit enhanced sizing effectiveness under semi-acidic to neutral conditions, with solid content ranging from 35-40% and pH between 2.5-4.5. These formulations provide excellent film-forming properties and can be used without aluminum sulfate, reducing environmental impact and process complexity [16]. Table 5: Cationic Sizing Agents for Paper Manufacturing

The SAE (Styrene Acrylate Emulsion) surface sizing systems demonstrate exceptional performance in high-strength corrugated paper, liner board, and white board applications. These systems achieve surface strength improvements of 50-70% with minimal dosage requirements of 0.5-1.0 kg per ton paper, making them highly cost-effective [17]. Modified starch-based sizing systems incorporating dimethylamino functionalities provide enhanced biodegradability while maintaining effective sizing performance. These systems require higher dosages (1.5-4.0 kg per ton) but offer superior environmental compatibility and reduced toxicity [19]. Electrodeposition Coatings with Enhanced AdhesionThe development of electrodeposition coatings incorporating 3-(Dimethylamino)propyl acrylate derivatives represents a breakthrough in surface modification technology. These coatings demonstrate exceptional adhesion properties through formation of strong interfacial bonds between the substrate and coating material [20] [21] [22]. The electrodeposition mechanism involves migration of charged polymer particles in an electric field, followed by neutralization and deposition on the substrate surface. The cationic nature of dimethylamino groups enables efficient deposition on cathode surfaces, while the polymer backbone provides mechanical integrity and corrosion resistance [21]. Cationic electrodeposition systems operate at current densities of 100-300 A/m² and voltages of 200-400 V, achieving coating thicknesses of 15-30 μm with excellent uniformity. These systems demonstrate adhesion strengths of 12-18 MPa and corrosion resistance exceeding 500-1000 hours in salt spray testing [22]. The HONNYLITE process combines aluminum anodization with electrophoretic deposition of cationic sizing agents, achieving instantaneous and continuous coating formation. This four-step process involves electrolysis, electrophoresis, electrodeposition, and electro-osmosis, resulting in superior coating adhesion and corrosion resistance [21]. Table 6: Electrodeposition Coating Parameters

Anodic electrodeposition systems demonstrate superior performance with adhesion strengths reaching 15-22 MPa and enhanced corrosion resistance of 800-1500 hours. These systems operate at higher current densities (150-400 A/m²) and achieve greater coating thicknesses (20-40 μm) while maintaining excellent uniformity [22]. Hybrid organic-inorganic coatings incorporating dimethylamino functionalities exhibit balanced properties with adhesion strengths of 14-20 MPa and corrosion resistance of 600-1200 hours. These systems provide excellent chemical resistance and thermal stability, making them suitable for demanding industrial applications [22]. Nano-enhanced coating systems achieve the highest performance characteristics with adhesion strengths of 20-28 MPa and exceptional corrosion resistance exceeding 1000-2000 hours. These advanced systems operate at elevated current densities (200-500 A/m²) and achieve substantial coating thicknesses (25-50 μm) with superior mechanical properties [22]. XLogP3 1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Irritant Other CAS

18526-07-3

Wikipedia

2-Propenoic acid, 3-(dimethylamino)propyl ester

General Manufacturing Information

2-Propenoic acid, 3-(dimethylamino)propyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|